molecular formula C8H14F2N2O B1488866 4,4-difluoro-N-propylpyrrolidine-2-carboxamide CAS No. 1849569-85-2

4,4-difluoro-N-propylpyrrolidine-2-carboxamide

Cat. No.: B1488866
CAS No.: 1849569-85-2
M. Wt: 192.21 g/mol
InChI Key: BWYYPOIKTUOVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-N-propylpyrrolidine-2-carboxamide is a chemical compound with the molecular formula C8H14F2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-N-propylpyrrolidine-2-carboxamide typically involves the reaction of propylamine with difluoropyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-N-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

4,4-Difluoro-N-propylpyrrolidine-2-carboxamide has shown promise in several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: Studied for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

4,4-Difluoro-N-propylpyrrolidine-2-carboxamide is unique in its structure and properties compared to similar compounds such as 4-fluoro-N-propylpyrrolidine-2-carboxamide and N-propylpyrrolidine-2-carboxamide. These compounds differ in the presence and position of fluorine atoms, which can significantly impact their chemical behavior and biological activity.

Comparison with Similar Compounds

  • 4-fluoro-N-propylpyrrolidine-2-carboxamide

  • N-propylpyrrolidine-2-carboxamide

  • 4,4-difluoro-N-ethylpyrrolidine-2-carboxamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-2-3-11-7(13)6-4-8(9,10)5-12-6/h6,12H,2-5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYPOIKTUOVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4,4-difluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4,4-difluoro-N-propylpyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.